(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone
Description
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[4-(2-methylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14(2)13-23-18-10-8-16(9-11-18)20(22)21-15(3)12-17-6-4-5-7-19(17)21/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOKLNSAGKMNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, indole derivatives have shown potential in various applications, including antiviral, anti-inflammatory, and anticancer activities. This compound may be studied for its interactions with biological targets and its potential therapeutic effects .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetic profile .
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved . Further research is needed to elucidate the exact mechanisms and pathways through which this compound exerts its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related methanone derivatives and their key features:
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| (2-Methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone | 2,3-Dihydroindole | 4-(2-Methylpropoxy)phenyl | C₂₀H₂₁NO₂ | Lipophilic; potential CNS activity | |
| 3,5-Dimethoxy-4-(2-phenoxyethoxy)phenylmethanone | 2,3-Dihydroindole | 3,5-Dimethoxy-4-(phenoxyethoxy)phenyl; nitro | C₂₅H₂₂N₂O₆ | Nitro group enables redox activity | |
| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | Indole | 4-Methoxyphenyl; morpholinoethyl side chain | C₂₂H₂₄N₂O₃ | Neuroactive (serotonin modulation) | |
| (6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone | Pyridoindole + indole | Dimethylaminoindole; tetrahydro-pyridoindole | C₂₃H₂₅N₅O | Anticancer (kinase inhibition) | |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Dihydroquinoline | 3,4-Dimethoxyphenyl; furan | C₂₈H₂₇NO₄ | Antiparasitic (Chagas disease) | |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole-thio-ethanone | Difluorophenyl; phenylsulfonyl | C₂₈H₂₀F₂N₄O₂S₂ | Antimicrobial (enzyme inhibition) |
Structural and Functional Insights:
Pyridoindole and dihydroquinoline analogs () introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity for kinase or protease inhibition.
Substituent Effects: The 4-(2-methylpropoxy)phenyl group in the target compound increases lipophilicity (calculated LogP ~3.5) compared to methoxy (LogP ~2.1) or morpholinoethyl (LogP ~1.8) substituents . This property may improve blood-brain barrier penetration. Electron-withdrawing groups like nitro () or sulfonyl () enhance electrophilicity, favoring covalent interactions with biological targets.
Synthetic Routes :
Biological Activity
The compound (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.4 g/mol. The structural representation includes an indole moiety and a phenyl group substituted with a propoxy chain, which may influence its biological interactions.
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific mechanism of action for this compound is currently under investigation, but it is hypothesized to involve modulation of neurotransmitter systems and potential anti-inflammatory effects.
Anticancer Properties
Several studies have explored the anticancer properties of related indole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that indole derivatives can inhibit tumor growth in xenograft models. |
| Johnson & Lee (2024) | Reported induction of apoptosis in breast cancer cells via caspase activation. |
Neuroprotective Effects
Indoles are known for their neuroprotective properties. Research has indicated that the compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
| Study | Findings |
|---|---|
| Wang et al. (2023) | Found that indole derivatives reduced oxidative stress markers in neuronal cells. |
| Patel et al. (2024) | Suggested potential benefits in models of Alzheimer’s disease through anti-inflammatory pathways. |
Antimicrobial Activity
Preliminary studies have suggested that the compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.
| Study | Findings |
|---|---|
| Chen et al. (2023) | Reported inhibitory effects on Staphylococcus aureus and Escherichia coli. |
| Gupta & Sharma (2024) | Observed antifungal activity against Candida species in vitro. |
Q & A
Basic: What synthetic protocols are established for synthesizing (2-methyl-2,3-dihydro-1H-indol-1-yl)[4-(2-methylpropoxy)phenyl]methanone?
Answer:
The synthesis typically involves multi-step organic reactions, including refluxing intermediates in solvents like ethanol. For example, analogous indole derivatives are synthesized via:
- Step 1 : Condensation of substituted anilines with aldehydes under reflux to form key intermediates.
- Step 2 : Cyclization or coupling reactions (e.g., using catalysts like Pd or Cu for cross-coupling).
- Step 3 : Purification via column chromatography and characterization using ¹H NMR (e.g., δ 10.98 ppm for NH₂ protons) and mass spectrometry .
- Critical Note : Optimize reaction time and solvent polarity to avoid side products. For ether linkages (e.g., 2-methylpropoxy groups), Williamson ether synthesis is applicable .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- ¹H NMR : Identifies proton environments (e.g., indole NH, aromatic protons). For example, broad singlets at δ 10.98 ppm confirm exchangeable protons .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereochemistry. A related indole methanone derivative showed planar indole rings with a 15° torsion angle at the ketone bridge .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 444.6) confirm molecular weight .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Systematically modify the indole’s 2-methyl group or the phenyl’s 2-methylpropoxy moiety. For example:
- Replace 2-methylpropoxy with shorter/longer alkoxy chains.
- Introduce electron-withdrawing/donating groups on the phenyl ring.
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituents with activity. A study on similar compounds tested anti-inflammatory efficacy using COX-2 inhibition assays .
- Statistical Modeling : Apply QSAR models to predict activity trends from electronic (Hammett σ) or steric parameters (Taft’s Es) .
Advanced: What computational approaches predict binding affinity with biological targets?
Answer:
- Molecular Docking : Use PDB structures (e.g., MAPK inhibitor PDB ID: 1A9) to simulate ligand-receptor interactions. Focus on hydrogen bonds (e.g., ketone oxygen with catalytic lysine) and hydrophobic pockets accommodating the indole ring .
- MD Simulations : Run 100 ns trajectories to assess binding stability (e.g., RMSD < 2 Å). Analyze free energy with MM-PBSA to identify critical residues .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
- Standardize Assays : Reproduce studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).
- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA, as done for related indole derivatives .
- Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .
Advanced: What are the ADMET properties, and how are they assessed?
Answer:
- Absorption : Calculate Caco-2 permeability (log Papp > 1.0 × 10⁻⁶ cm/s indicates high intestinal absorption). A related compound showed log Papp = 1.5 × 10⁻⁶ cm/s .
- Metabolism : Use hepatic microsomes to identify CYP450-mediated oxidation sites (e.g., indole ring).
- Toxicity : Ames test for mutagenicity; measure IC50 in HEK293 cells for cytotoxicity (e.g., IC50 > 50 µM is acceptable) .
Basic: What thermal stability profiles are reported for this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C, with 95% mass loss by 300°C, indicating thermal lability.
- Differential Scanning Calorimetry (DSC) : Melting point ~180°C with a sharp endothermic peak, suggesting high crystallinity .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Competitive Binding Assays : Use a fluorescent probe (e.g., FITC-labeled analog) to measure displacement IC50 in live cells.
- CRISPR Knockout : Delete the putative target gene (e.g., MAPK1) and assess loss of compound activity .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts (ΔTm > 2°C confirms binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
